REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[CH:4]=1.OS(O)(=O)=O.C1C(=O)N([Br:25])C(=O)C1>O>[Br:25][C:7]1[CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[CH:4]=[C:3]([CH:2]([F:12])[F:1])[CH:8]=1
|
Name
|
|
Quantity
|
866 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=CC=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
ice and extracted diethyl ether twice
|
Type
|
WASH
|
Details
|
The organic layer was washed with dilute aqueous NaHCO3 and brine
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (0-15% ethyl acetate in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.82 mmol | |
AMOUNT: MASS | 710 mg | |
YIELD: PERCENTYIELD | 56.3% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |